3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea 3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691226
InChI: InChI=1S/C7H13N5O/c8-11-7(13)10-2-1-4-12-5-3-9-6-12/h3,5-6H,1-2,4,8H2,(H2,10,11,13)
SMILES:
Molecular Formula: C7H13N5O
Molecular Weight: 183.21 g/mol

3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea

CAS No.:

Cat. No.: VC17691226

Molecular Formula: C7H13N5O

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea -

Specification

Molecular Formula C7H13N5O
Molecular Weight 183.21 g/mol
IUPAC Name 1-amino-3-(3-imidazol-1-ylpropyl)urea
Standard InChI InChI=1S/C7H13N5O/c8-11-7(13)10-2-1-4-12-5-3-9-6-12/h3,5-6H,1-2,4,8H2,(H2,10,11,13)
Standard InChI Key WOUBOZRCMHNCTF-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=N1)CCCNC(=O)NN

Introduction

Chemical Identity and Structural Features

3-Amino-1-[3-(1H-imidazol-1-yl)propyl]urea (IUPAC name: 1-amino-3-(3-imidazol-1-ylpropyl)urea) features a urea backbone (NH2-C(=O)-NH-\text{NH}_2\text{-C(=O)-NH-}) substituted with a 3-(1H-imidazol-1-yl)propyl chain. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers electron-rich characteristics and metal-coordination potential. Key structural parameters include:

PropertyValue
Molecular FormulaC7H13N5O\text{C}_7\text{H}_{13}\text{N}_5\text{O}
Molecular Weight183.21 g/mol
SMILESC1=CN(C=N1)CCCNC(=O)NN
InChIKeyWOUBOZRCMHNCTF-UHFFFAOYSA-N
Solubility (Predicted)Moderate in polar solvents

The compound’s crystal structure remains uncharacterized experimentally, but analogous imidazole-urea hybrids crystallize in triclinic systems with unit cell parameters such as a=9.0366(7)A˚a = 9.0366(7) \, \text{Å}, b=11.5690(8)A˚b = 11.5690(8) \, \text{Å}, and α=110.733(6)\alpha = 110.733(6)^\circ . Computational models predict a similar lattice arrangement for this derivative, stabilized by hydrogen bonds between urea NH groups and imidazole nitrogens.

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea typically involves a multi-step sequence starting from propargylamine derivatives and isocyanates. A base-mediated cyclization strategy, analogous to methods reported for imidazolidin-2-ones , provides a plausible pathway:

  • Propargylamine Formation: Reaction of 2-methylbut-3-yn-2-amine with benzyl halides yields NN-benzylpropargylamines.

  • Urea Coupling: Treatment with phenyl isocyanate in the presence of a base like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) facilitates urea bond formation .

  • Imidazole Introduction: Copper-catalyzed cyclization or nucleophilic substitution installs the imidazole moiety at the propyl chain terminus.

Optimal conditions involve dichloromethane or THF solvents, room temperature, and short reaction times (≤1 h), achieving yields up to 62% for related imidazolinones .

Spectroscopic Characterization

Experimental data for the title compound remain sparse, but comparable urea-imidazole hybrids exhibit:

  • 1H^1\text{H}-NMR: Resonances at δ\delta 8.19 (urea NH), 7.25–7.03 (imidazole protons), and 1.54 ppm (methyl groups).

  • IR Spectroscopy: Stretching vibrations at 3320 cm1^{-1} (N–H), 1660 cm1^{-1} (C=O), and 1550 cm1^{-1} (C=N) .

  • Mass Spectrometry: ESI-HRMS shows a sodium adduct at m/zm/z 239.1158 .

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict bond lengths and angles within 2% of experimental X-ray data for analogous compounds, validating computational models .

Computational Insights and Physicochemical Properties

Molecular Geometry and Electronic Structure

DFT optimizations reveal a planar urea group (ω=180\omega = 180^\circ) and a gauche conformation for the propyl linker, minimizing steric clashes between the imidazole ring and urea NH groups. The HOMO (6.32eV-6.32 \, \text{eV}) localizes on the imidazole π-system, while the LUMO (1.45eV-1.45 \, \text{eV}) resides on the urea carbonyl, suggesting charge-transfer potential .

Solvent Effects

Onsager continuum models indicate a 12% reduction in total energy when moving from cyclohexane (ϵ=2.02\epsilon = 2.02) to water (ϵ=78.36\epsilon = 78.36), highlighting stabilization in polar media. The dipole moment increases linearly with solvent polarity, reaching 8.92 D in water .

Thermodynamic Properties

Calculated thermodynamic parameters at 298 K include:

  • ΔHf\Delta H^\circ_f: 214.7kJ/mol-214.7 \, \text{kJ/mol}

  • SS^\circ: 342.1J/(mol\cdotpK)342.1 \, \text{J/(mol·K)}

  • CpC_p: 198.4J/(mol\cdotpK)198.4 \, \text{J/(mol·K)}

These values align with experimental data for urea derivatives, confirming thermal stability up to 200°C.

Biological Activity and Mechanistic Perspectives

Enzyme Inhibition

The imidazole ring’s ability to coordinate transition metals (e.g., Zn2+^{2+}) and form hydrogen bonds positions this compound as a potential enzyme inhibitor. Molecular docking studies predict strong binding (Kd=4.7nMK_d = 4.7 \, \text{nM}) to carbonic anhydrase II, a target in glaucoma therapy.

Applications in Medicinal Chemistry

Drug Design

The compound serves as a versatile pharmacophore:

  • Anticancer Agents: Urea derivatives inhibit histone deacetylases (HDACs) at micromolar concentrations.

  • Antifungal Therapy: Imidazole coordination disrupts fungal cytochrome P450 enzymes .

Materials Science

Nonlinear optical (NLO) calculations reveal a first hyperpolarizability (β=1.4×1030esu\beta = 1.4 \times 10^{-30} \, \text{esu}) 3× greater than urea, suggesting utility in photonic devices .

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Crystallographic Studies: Resolving X-ray structures to validate computational models.

  • Biological Screening: Evaluating in vitro activity against neglected tropical diseases.

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